N-[4-(dimethylamino)phenyl]-4-fluorobenzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Chemical Science
Benzamide derivatives constitute a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and ability to engage in various intermolecular interactions. The amide linkage is a key feature in many biological molecules, including peptides and proteins, which allows benzamide derivatives to mimic or interact with biological systems.
The versatility of the benzamide scaffold allows for a wide range of chemical modifications on both the benzene ring and the amide nitrogen. These modifications can profoundly influence the compound's electronic properties, solubility, and three-dimensional shape, thereby fine-tuning its biological activity or material properties. Consequently, benzamide derivatives have been successfully developed as active pharmaceutical ingredients in a variety of drugs, including antiemetics, antipsychotics, and anticancer agents. Furthermore, their utility extends to agrochemicals and as intermediates in the synthesis of more complex molecules.
Rationale for Investigating N-[4-(dimethylamino)phenyl]-4-fluorobenzamide Structure-Function Relationships
The 4-fluorobenzamide (B1200420) portion introduces a fluorine atom, a common modification in medicinal chemistry known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The N,N-dimethylaminophenyl group, on the other hand, is a strong electron-donating group that can significantly impact the electronic and photophysical properties of the molecule. The interplay between the electron-withdrawing nature of the fluorinated ring and the electron-donating nature of the dimethylamino-substituted ring creates a "push-pull" system, which is often associated with interesting optical and electronic properties, including fluorescence.
Understanding the structure-function relationship of this compound is therefore crucial for predicting its behavior in different chemical and biological environments and for designing new molecules with tailored properties.
Overview of Key Academic Research Areas for this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential relevance in several key academic research areas. Based on the known applications of similar benzamide derivatives, research on this compound would likely focus on:
Medicinal Chemistry: Given the prevalence of benzamides in drug discovery, a primary area of investigation would be its potential biological activities. Research could explore its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent. The presence of the dimethylamino group might also suggest applications in neuropharmacology.
Materials Science: The "push-pull" electronic structure of the molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes for sensing and imaging.
Chemical Biology: As a potential fluorescent probe, it could be used to study biological processes and cellular environments. The dimethylamino group is known to be sensitive to the polarity of its microenvironment, which could be exploited for imaging applications.
Detailed Research Findings
Therefore, the following data tables are based on general knowledge of benzamide derivatives and are intended to be illustrative of the types of properties that would be investigated for this compound.
Table 1: General Physicochemical Properties of Benzamide Derivatives
| Property | General Description |
| Physical State | Typically crystalline solids at room temperature. |
| Solubility | Generally soluble in organic solvents, with limited solubility in water. |
| Melting Point | Varies widely depending on the substituents on the aromatic rings. |
| Stability | Generally stable under normal conditions, but the amide bond can be susceptible to hydrolysis under acidic or basic conditions. |
Table 2: Spectroscopic Data for a Representative N-Aryl-4-fluorobenzamide (N-(2,4-difluorophenyl)-2-fluorobenzamide) mdpi.com
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons are typically observed in the range of δ 6.8-8.6 ppm. The amide proton (N-H) often appears as a broad singlet. |
| ¹⁹F NMR (in d⁶-DMSO) | Signals for fluorine atoms on the aromatic rings are observed, with chemical shifts dependent on their position. For the example compound, peaks are seen at -114, -115, and -118 ppm. |
| IR Spectroscopy | Characteristic absorption bands include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretching vibrations. |
It is important to note that the specific values for this compound would require experimental determination.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-18(2)14-9-7-13(8-10-14)17-15(19)11-3-5-12(16)6-4-11/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVYSPOVLUAWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Dimethylamino Phenyl 4 Fluorobenzamide
Established Synthetic Pathways for N-[4-(dimethylamino)phenyl]-4-fluorobenzamide Scaffolds
The most direct and widely utilized strategy for synthesizing this compound involves the coupling of an amine, N,N-dimethyl-p-phenylenediamine, with an activated carboxylic acid derivative, typically derived from 4-fluorobenzoic acid.
Amide bond formation is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid component. luxembourg-bio.comresearchgate.net The reaction involves the coupling of 4-fluorobenzoic acid with N,N-dimethyl-p-phenylenediamine.
Carbodiimide-based Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic reagents for amide synthesis. The process begins with the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (N,N-dimethyl-p-phenylenediamine) to form the desired amide bond. While effective, a common drawback is the formation of a urea (B33335) byproduct (e.g., dicyclohexylurea (DCU)), which can complicate product purification. luxembourg-bio.com Additives like N-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve efficiency. nih.gov
Uronium/Phosphonium Reagents (HATU): Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer high efficiency and are particularly effective for coupling challenging substrates. luxembourg-bio.com HATU reacts with the carboxylic acid to form an activated OAt-ester, which rapidly reacts with the amine. luxembourg-bio.com These reagents are known for fast reaction times and high yields, though their cost and the generation of stoichiometric byproducts are considerations. nih.gov
| Coupling Agent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimide | DCC, DIC | Forms an O-acylisourea intermediate. luxembourg-bio.com | Cost-effective, widely used. | Urea byproduct can be difficult to remove; potential for racemization. luxembourg-bio.com |
| Uronium/Aminium | HATU, HBTU | Forms a highly reactive activated ester (e.g., OAt-ester). luxembourg-bio.com | High yields, fast reaction rates, low racemization. luxembourg-bio.com | Higher cost, potential safety issues with additives like HOBt. nih.gov |
The key amine precursor is N,N-dimethyl-p-phenylenediamine. Standard synthetic routes typically begin with the modification of a substituted aniline (B41778) or nitrobenzene.
One common pathway involves the reduction of 4-nitro-N,N-dimethylaniline. wikipedia.org This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metal-acid systems such as stannous chloride (SnCl₂) in concentrated hydrochloric acid. prepchem.com
An alternative industrial route starts with p-nitrochlorobenzene. google.comguidechem.com This substrate undergoes nucleophilic aromatic substitution with dimethylamine (B145610), followed by the reduction of the nitro group to an amine. The reduction step can be performed via catalytic hydrogenation. google.comguidechem.com
| Starting Material | Key Transformation(s) | Common Reagents | Reference |
|---|---|---|---|
| 4-Nitro-N,N-dimethylaniline | Nitro group reduction | SnCl₂/HCl; Catalytic Hydrogenation (H₂, Pd/C) | wikipedia.orgprepchem.com |
| p-Nitrochlorobenzene | 1. Nucleophilic substitution with dimethylamine 2. Nitro group reduction | 1. Dimethylamine (or its salt) 2. Catalytic Hydrogenation (H₂, Ni catalyst) | google.comguidechem.com |
| p-Nitrosodimethylaniline | Nitroso group reduction | SnCl₂/HCl | prepchem.com |
The 4-fluorobenzoyl moiety is typically introduced using an activated form of 4-fluorobenzoic acid, most commonly 4-fluorobenzoyl chloride.
From 4-fluorobenzoic acid: The conversion of 4-fluorobenzoic acid to its corresponding acyl chloride is a standard and highly efficient method. This is typically accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comguidechem.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride. prepchem.com The resulting 4-fluorobenzoyl chloride is highly reactive and readily couples with amines without the need for additional coupling agents.
From 4-fluorotoluene: An alternative pathway begins with 4-fluorotoluene. This method involves a free-radical chlorination of the methyl group to form 4-fluorotrichlorotoluene, which is then subjected to a controlled hydrolysis reaction, often using a catalyst like ferric trichloride, to yield 4-fluorobenzoyl chloride. google.com
From 4-fluorobenzonitrile: It is also possible to synthesize 4-fluorobenzamide (B1200420) via the hydrolysis of 4-fluorobenzonitrile. This transformation can be achieved under basic conditions, for example, using hydrogen peroxide in the presence of a catalytic amount of alkali. google.com The resulting 4-fluorobenzamide could then potentially be used in other reactions, though direct coupling of the acid or acyl chloride is more common for the target compound.
| Starting Material | Product | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| 4-Fluorobenzoic acid | 4-Fluorobenzoyl chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | High yield, high purity, common laboratory method. | prepchem.comguidechem.com |
| 4-Fluorotoluene | 4-Fluorobenzoyl chloride | 1. Chlorine (Cl₂), UV light 2. Water, FeCl₃/ZnCl₂ catalyst | Utilizes a different, potentially cheaper starting material. | google.com |
| 4-Fluorobenzonitrile | 4-Fluorobenzamide | Aqueous hydrogen peroxide, alkali catalyst | Direct route to the primary amide. | google.com |
Advanced Synthetic Approaches and Process Optimization
While direct amide coupling is effective, research into more advanced and efficient synthetic methods is ongoing. These include transition-metal-catalyzed reactions and the development of stereoselective syntheses for chiral analogs.
Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmit.edu While not the standard method for synthesizing simple amides like this compound, these principles are applied to the synthesis of more complex, related structures.
For instance, palladium catalysts can be used in the synthesis of ketones via the cross-coupling of amides with organometallic reagents, proceeding through the activation and cleavage of the amide C-N bond. acs.org Furthermore, decarbonylative cross-coupling reactions, such as the Suzuki-Miyaura coupling of amides, allow for the formation of biaryl compounds by activating the N-C(O) bond, demonstrating the versatility of palladium catalysis in amide chemistry. rsc.org Such strategies could conceptually be adapted to construct complex analogs by forming new bonds at the aryl rings of the this compound scaffold.
The development of methods for the stereoselective synthesis of chiral amides is of great importance, particularly in medicinal chemistry where enantiomers can have different biological activities. iupac.org Chiral analogs of this compound could be synthesized by introducing a stereocenter and controlling its configuration.
Several strategies exist for achieving enantioselective amide synthesis:
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, a phosphoric acid-catalyzed asymmetric Wolff rearrangement can be used to produce chiral amides from α-diazoketones and amines. chemrxiv.org Another approach is the rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction for the N-alkylation of primary amides, which proceeds with high enantioselectivity. nih.gov
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed.
Resolution of Racemates: A racemic mixture of a chiral analog can be synthesized and then separated into its constituent enantiomers, often through the use of a chiral resolving agent or chiral chromatography.
These advanced methods provide pathways to optically active analogs of this compound, which are essential for exploring structure-activity relationships in fields like drug discovery. nih.gov
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, a substituted amide, can be approached through various methodologies that align with the principles of green chemistry. These principles prioritize the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency. Traditional amide synthesis often involves coupling reagents that have poor atom economy or hazardous chlorinated solvents. Green alternatives focus on catalytic methods and the use of environmentally benign solvents.
One sustainable approach involves the direct condensation of 4-fluorobenzoic acid and N,N-dimethyl-p-phenylenediamine. This reaction can be facilitated by catalysts that are more environmentally friendly than stoichiometric coupling agents. Boric acid, for instance, has been demonstrated as an effective catalyst for direct amide formation, with water being the only byproduct. This method significantly improves the atom economy and reduces waste compared to methods that use carbodiimides or other coupling agents.
The choice of solvent is another critical aspect of green synthesis. Replacing conventional volatile organic compounds (VOCs) with greener alternatives can drastically reduce the environmental impact. For the synthesis of N-aryl amides, solvents like Cyrene™, a bio-based dipolar aprotic solvent, have been successfully used. nih.gov Another approach is the use of water as a solvent, which is the most environmentally benign option. The development of water-soluble catalysts, such as certain porphyrin-based copper(II) complexes, allows for amide synthesis to be performed in aqueous media, simplifying product isolation and catalyst recycling. acs.org
Furthermore, the synthesis of the 4-fluorobenzamide moiety can be achieved through greener routes. A patented method describes the preparation of fluoro-benzamide compounds from fluoro-cyanophenyl precursors using aqueous hydrogen peroxide in the presence of a catalyst. This process is advantageous as it avoids harsh reagents and generates water as a benign byproduct. acs.org
Below is a table summarizing green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Traditional Method | Green Alternative | Key Advantages |
| Catalysis | Stoichiometric coupling reagents (e.g., HATU, DCC) | Boric acid catalysis cdnsciencepub.com | High atom economy, water as the only byproduct. |
| Alternative Solvents | Chlorinated solvents (e.g., Dichloromethane) | Cyrene™ nih.gov, Ionic Liquids semanticscholar.org, Water acs.org | Reduced toxicity, biodegradability, potential for recycling. |
| Alternative Reagents | Acid chlorides with base | Catalytic conversion of nitriles with H₂O₂ acs.org | Milder reaction conditions, generation of water as a byproduct. |
Derivatization Strategies for this compound
Derivatization is a key strategy for modifying the physicochemical and biological properties of a lead compound. For this compound, derivatization can be targeted at several key positions: the two phenyl rings and the dimethylamino group.
Structural Modifications of the Phenyl Rings
The two phenyl rings of the molecule offer multiple sites for substitution to create a library of analogues. Modifications can influence factors such as molecular conformation, electronic properties, and intermolecular interactions.
4-Fluorobenzamide Ring: The fluorine atom can be repositioned to the ortho or meta positions, or replaced with other halogen atoms (Cl, Br, I). mdpi.com Introducing additional substituents, such as methyl or trifluoromethyl groups, can also be explored. These changes can alter the electronic nature of the benzoyl group and affect the planarity and hydrogen bonding patterns of the molecule. mdpi.commdpi.com For example, the crystal structure of N-(2,4-difluorophenyl)-2-fluorobenzamide shows that both aromatic rings are nearly coplanar, a feature influenced by the fluorine substitutions. mdpi.com
4-(Dimethylamino)phenyl Ring: The hydrogen atoms on this ring are susceptible to electrophilic substitution. Introducing electron-withdrawing or electron-donating groups can modulate the electron density of the aniline nitrogen and the dimethylamino group. For instance, nitration followed by reduction could introduce an additional amino group, providing a handle for further functionalization.
Modifications of the Dimethylamino Group
The dimethylamino group is a key functional handle that can undergo several transformations to yield derivatives with altered properties.
N-Dealkylation: The N-methyl groups can be removed to yield the corresponding N-methylamino or primary amino derivatives. This transformation can be achieved using various oxidative or chemical methods. For instance, catalyst-free N-dealkylation of aniline derivatives has been reported using ultrasonic irradiation in water. researchgate.net Electrochemical methods using catalysts like TEMPO can also achieve N-demethylation. mdpi.com
N-Oxidation: The tertiary amine of the dimethylamino group can be oxidized to form the corresponding N-oxide. This modification significantly increases the polarity and hydrogen bonding capability of the molecule.
Oxidative Coupling: The N,N-dimethylaniline moiety is known to undergo oxidative coupling reactions. Depending on the oxidant and reaction conditions, this can lead to the formation of dimers like N,N,N',N'-tetramethylbenzidine through para-coupling of the radical cation intermediate. cdnsciencepub.comacs.org
A summary of potential derivatization strategies for the dimethylamino group is presented below.
| Modification Type | Reaction | Potential Product |
| N-Dealkylation | Oxidative N-demethylation | N-methyl-N-[4-(4-fluorobenzamido)phenyl]amine |
| N-Oxidation | Oxidation with mCPBA or H₂O₂ | N-[4-(dimethylamino-N-oxide)phenyl]-4-fluorobenzamide |
| Oxidative Coupling | Anodic oxidation or chemical oxidants | Benzidine-type dimers |
Introduction of Isotopic Labels for Advanced Research Probes
Isotopic labeling is crucial for creating probes for advanced research techniques like Positron Emission Tomography (PET) imaging or as internal standards for mass spectrometry.
For PET imaging, the introduction of a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), is required. nih.gov Given that the parent molecule already contains a stable fluorine atom, a common strategy would be to replace it with ¹⁸F in the final step of the synthesis. This is known as late-stage fluorination. The synthesis of [¹⁸F]-labeled benzamides has been reported for developing high-affinity sigma receptor ligands for PET imaging. nih.gov The general approach involves the nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium) on the aromatic ring with cyclotron-produced [¹⁸F]fluoride. acs.orgmdpi.com The precursor for synthesizing [¹⁸F]this compound would be a molecule like N-[4-(dimethylamino)phenyl]-4-(trimethylammonium)benzamide triflate, which can react with K[¹⁸F]F/Kryptofix 2.2.2 complex to yield the desired radiotracer.
Stable isotopes, such as deuterium (B1214612) (²H or D), can also be incorporated. For example, deuterium-enriched 4-(dimethylamino)benzoic acid derivatives have been developed for use in mass spectrometry to facilitate lipid analysis. nih.gov Deuterated methyl groups can be introduced onto the amino group using deuterated methyl iodide, creating a labeled analogue useful as an internal standard in quantitative bioanalytical studies.
Reactivity and Reaction Mechanisms of this compound
The reactivity of this compound is largely dictated by the electron-rich N,N-dimethylaniline moiety.
Oxidation Pathways
The oxidation of the N,N-dimethylaniline portion of the molecule can proceed through several pathways, often involving an initial one-electron transfer to form a radical cation.
Formation of Radical Cations and Dimers: Electrochemical or chemical oxidation of N,N-dimethylaniline readily forms a radical cation. acs.org This intermediate is a key species that can undergo further reactions. A primary pathway is the coupling of two radical cations, typically at the para-position relative to the dimethylamino group, to form N,N,N',N'-tetramethylbenzidine. semanticscholar.orgrsc.org
N-Dealkylation: The radical cation intermediate can also lead to N-dealkylation. The process can involve the loss of a proton from one of the methyl groups to form an iminium cation, which is then hydrolyzed to yield the N-monomethylated amine and formaldehyde. mdpi.com Aerobic oxidation catalyzed by copper complexes in the presence of TEMPO has also been shown to achieve tandem N-dealkylation and N-methyl oxidation of tertiary aromatic amines to yield N-arylformamides. researchgate.net
Reaction with Peroxides: The reaction of N,N-dimethylaniline with peroxides, such as benzoyl peroxide, is complex. It is thought to proceed via an initial polar mechanism to form an intermediate that decomposes into radicals. cdnsciencepub.com This leads to a variety of products, including those resulting from dealkylation (N-methylaniline and formaldehyde) and para-coupling (tetramethylbenzidine derivatives). cdnsciencepub.com
Reduction Reactions
The amide group in this compound can be reduced to the corresponding amine, N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-1,4-benzenediamine, using powerful reducing agents. Due to the stability of the amide bond, strong hydride donors are typically required for this transformation.
Lithium aluminum hydride (LiAlH4) is a common reagent for the reduction of amides to amines. researchgate.netmasterorganicchemistry.comucalgary.ca The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. This is followed by the formation of a complex intermediate which, upon workup, yields the amine. ucalgary.ca While specific experimental data for the reduction of this compound is not widely reported, general conditions for amide reduction with LiAlH4 involve the use of an excess of the reagent in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. ucalgary.caic.ac.uk
Catalytic hydrogenation is another method for the reduction of amides, although it often requires harsh conditions such as high pressures and temperatures. nih.govnih.gov Various catalysts, including copper-chromium oxide and platinum-based systems, have been employed for amide hydrogenation. nih.govnih.gov The chemoselectivity of catalytic hydrogenation can be a concern, as other functional groups within the molecule, such as the aromatic rings, could potentially be reduced under forcing conditions. However, palladium on carbon (Pd/C) has been used for the hydrogenation of nitro groups to amines in the synthesis of N-(4-aminophenyl)-substituted benzamides without affecting the amide or other aromatic functionalities. researchgate.netnih.gov This suggests that under controlled conditions, selective reduction of the amide might be achievable.
Below is a hypothetical data table illustrating the potential outcomes of reduction reactions on this compound based on general principles of amide reduction.
| Reducing Agent | Solvent | Typical Conditions | Product | Anticipated Yield Range |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF | Reflux, 2-4 h | N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-1,4-benzenediamine | Moderate to High |
| Catalytic Hydrogenation (e.g., Ru-based catalyst) | Dioxane | High pressure H2, >100 °C | N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-1,4-benzenediamine | Variable |
Nucleophilic Substitution Patterns, particularly at the Fluorobenzoyl Group
The fluorine atom on the 4-fluorobenzoyl group of this compound is susceptible to nucleophilic aromatic substitution (SNA r). The reactivity of the aryl fluoride (B91410) is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
A variety of nucleophiles can be employed to displace the fluoride ion. For instance, reaction with amines can lead to the formation of the corresponding 4-aminobenzamide (B1265587) derivatives. The reaction of aryl fluorides with dimethylamine, generated in situ from the decomposition of N,N-dimethylformamide (DMF) in the presence of a base like potassium hydroxide, has been reported to be an effective method for amination. nih.gov This methodology is tolerant of various functional groups, including amides. nih.gov
Alkoxides, such as sodium methoxide, are also effective nucleophiles for the substitution of the fluorine atom, leading to the formation of 4-alkoxybenzamide derivatives. The reaction is typically carried out in a polar aprotic solvent.
The table below summarizes potential nucleophilic substitution reactions at the fluorobenzoyl group of this compound with representative nucleophiles, based on established principles of SNA r reactions on activated aryl fluorides.
| Nucleophile | Reagent/Conditions | Product | Anticipated Product Class |
|---|---|---|---|
| Amine (e.g., Piperidine) | Piperidine, heat | N-[4-(dimethylamino)phenyl]-4-(piperidin-1-yl)benzamide | 4-Aminobenzamide derivative |
| Alkoxide (e.g., Methoxide) | Sodium methoxide, DMF, heat | N-[4-(dimethylamino)phenyl]-4-methoxybenzamide | 4-Alkoxybenzamide derivative |
| Phenoxide | Phenol, K2CO3, DMF, heat | N-[4-(dimethylamino)phenyl]-4-phenoxybenzamide | 4-Aryloxybenzamide derivative |
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Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline, as the foundational data required for each section and subsection is absent from the available scientific literature and chemical databases. The creation of data tables and a detailed discussion of the spectroscopic characteristics would necessitate access to this primary data.
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Advanced Spectroscopic and Structural Characterization of N 4 Dimethylamino Phenyl 4 Fluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The chemical shift of the fluorine atom in N-[4-(dimethylamino)phenyl]-4-fluorobenzamide provides critical information about its local electronic environment.
For aromatic fluorine compounds, the ¹⁹F chemical shifts are typically observed in the range of -100 to -140 ppm relative to the standard CFCl₃. The electron-donating dimethylamino group on one phenyl ring and the electron-withdrawing carbonyl group of the benzamide (B126) moiety influence the electron density across the molecule, which in turn affects the shielding of the fluorine nucleus. Based on data for similar 4-fluorobenzoyl derivatives, the ¹⁹F chemical shift for this compound is anticipated to be in the upfield region of the aromatic fluorine range. The precise chemical shift would be sensitive to the solvent used for the analysis due to solvent-solute interactions.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value |
| Chemical Shift (δ) | -110 to -120 ppm |
| Multiplicity | Singlet (or complex multiplet if long-range H-F coupling is resolved) |
| Reference Standard | CFCl₃ |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides invaluable information regarding the molecular weight and fragmentation pattern of a compound, confirming its identity and offering insights into its structural integrity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental composition. The theoretical exact mass of this compound (C₁₅H₁₅FN₂O) is calculated to be 258.1172 g/mol . Experimental HRMS analysis is expected to yield a mass value that is within a few parts per million (ppm) of this theoretical value, thereby confirming the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₅FN₂O |
| Theoretical Exact Mass (M) | 258.1172 |
| Expected Ion (e.g., [M+H]⁺) | 259.1245 |
| Expected Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides a structural fingerprint of the molecule. The amide bond is a common site of cleavage in such compounds.
A plausible fragmentation pathway for the [M+H]⁺ ion would involve the cleavage of the amide C-N bond, leading to the formation of two primary fragment ions: the 4-fluorobenzoyl cation (m/z 123.02) and the protonated 4-(dimethylamino)aniline radical cation (m/z 136.10). Further fragmentation of the 4-fluorobenzoyl cation could result in the loss of carbon monoxide (CO), yielding a fluorophenyl cation (m/z 95.02).
Table 3: Predicted Major Fragmentation Ions in MS/MS of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 259.1245 ([M+H]⁺) | 123.02 | 4-Fluorobenzoyl cation |
| 259.1245 ([M+H]⁺) | 136.10 | Protonated 4-(dimethylamino)aniline radical cation |
| 123.02 | 95.02 | Fluorophenyl cation |
X-ray Crystallography for Solid-State Structural Analysis
As of the latest database searches, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, the following sections are based on predictive analysis and comparison with closely related structures.
Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific structure is unavailable for the title compound, analysis of similar N-arylbenzamides in the CSD suggests that the molecule would likely adopt a trans conformation about the amide bond.
The dihedral angle between the two phenyl rings is a key conformational parameter. In related structures, this angle can vary significantly depending on the steric and electronic nature of the substituents and the packing forces within the crystal. For this compound, a twisted conformation is expected to minimize steric hindrance between the two aromatic rings. The planarity of the amide group is generally maintained to allow for delocalization of the nitrogen lone pair into the carbonyl group.
Table 4: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Range/Value |
| Amide C-N Bond Length | ~1.34 Å |
| Dihedral Angle (Phenyl-C(O)-N-Phenyl) | 160-180° |
| Dihedral Angle (between the two phenyl rings) | 30-60° |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
In the absence of a crystal structure, a definitive analysis of intermolecular interactions is not possible. However, based on the functional groups present in this compound, several types of non-covalent interactions can be anticipated to play a crucial role in its crystal packing. These include N-H···O hydrogen bonds between the amide groups of adjacent molecules, which are a common and strong directional interaction in such compounds.
Computational and Theoretical Investigations of this compound: A Literature Review
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies focused on the detailed computational and theoretical investigation of the compound this compound. Consequently, specific data regarding its quantum chemical calculations or molecular dynamics simulations as per the requested outline is not available.
While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to characterize molecules, published research specifically detailing the following analyses for this compound could not be located:
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure: No specific studies were found that reported the optimized bond lengths, bond angles, or electronic properties calculated via DFT.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The HOMO-LUMO energy gap, which is crucial for predicting chemical reactivity and electronic transitions, has not been reported for this specific molecule in the available literature.
Natural Bond Orbital (NBO) Analysis: Information regarding intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density derived from NBO analysis is not available.
Molecular Electrostatic Potential (MEP) Mapping: There are no published MEP maps that identify the electrophilic and nucleophilic sites of this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis: A search for MD simulations to study the conformational flexibility and dynamic behavior of this compound did not return any relevant results.
Computational studies are frequently performed on related structures. For instance, extensive research exists on molecules containing the 4-(dimethylamino)phenyl moiety, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), which is a model compound for studying intramolecular charge transfer. Similarly, various benzamide derivatives have been analyzed computationally. However, a direct application of these computational methods to this compound has not been documented in the retrieved scientific literature.
Therefore, the creation of data tables and a detailed discussion of research findings for the specified compound is not possible based on the currently accessible information. Further experimental or theoretical research would be required to provide the specific computational details requested.
Computational and Theoretical Investigations of N 4 Dimethylamino Phenyl 4 Fluorobenzamide
Molecular Dynamics (MD) Simulations
Solvation Effects on Molecular Structure and Dynamics
The influence of solvents on the three-dimensional structure and dynamic behavior of N-[4-(dimethylamino)phenyl]-4-fluorobenzamide can be predicted through computational methods like molecular dynamics (MD) simulations and quantum mechanical calculations incorporating solvent models. Solvation is expected to play a significant role due to the presence of polar functional groups, including the amide linkage, the dimethylamino group, and the fluorine atom.
MD simulations could provide detailed insights into how the solvent shell organizes around the solute and how this organization fluctuates over time. Such simulations would likely reveal specific solvent-solute interactions that stabilize particular conformations. For instance, in aqueous solution, water molecules would be expected to form a structured hydration layer around the polar regions of the molecule. The dynamics of these water molecules would be coupled to the conformational changes of the solute.
Theoretical calculations using continuum solvent models, such as the Polarizable Continuum Model (PCM), could be employed to estimate the change in Gibbs free energy of solvation and to predict how solvent polarity affects the molecule's electronic properties, such as its dipole moment. It is hypothesized that the dipole moment of this compound would increase in more polar solvents due to the stabilization of charge-separated resonance structures.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target like a protein receptor or an enzyme.
In the absence of a known biological target for this compound, molecular docking studies would be exploratory. A typical approach would involve selecting a range of hypothetical targets based on the structural features of the molecule. For example, given its benzamide (B126) core, it could be docked against enzymes where similar structures are known to bind, such as histone deacetylases or poly (ADP-ribose) polymerases.
A hypothetical docking simulation would likely predict that the molecule binds in a manner that maximizes favorable intermolecular interactions. The amide group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The 4-fluorophenyl ring could engage in hydrophobic interactions or halogen bonding with the target's active site. The dimethylamino group, being basic, could form salt bridges with acidic residues like aspartate or glutamate.
The predicted binding mode would be represented by a specific pose of the ligand within the binding pocket of the target. This pose would be characterized by the intermolecular distances and angles between the ligand and the surrounding amino acid residues. The plausibility of this predicted binding mode would be assessed using a scoring function that estimates the binding affinity.
Once a binding pose is predicted, computational methods can be used to estimate the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These predictions are typically made using scoring functions within the docking software or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
Ligand efficiency (LE) is a metric used to evaluate the binding energy of a compound in proportion to its size. It is calculated as the binding affinity divided by the number of non-hydrogen atoms. This metric is particularly useful in early-stage drug discovery for prioritizing compounds for further development.
For this compound, a hypothetical binding affinity could be calculated for a given target. From this, the ligand efficiency could be determined. A favorable ligand efficiency would suggest that the molecule makes efficient use of its atoms to achieve its binding affinity.
Below is a hypothetical data table illustrating the kind of results that could be generated from such a study.
| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Number of Non-Hydrogen Atoms | Predicted Ligand Efficiency | Key Interacting Residues |
| Enzyme A | -8.5 | 20 | 0.425 | ASP120, PHE250, TYR300 |
| Receptor B | -7.2 | 20 | 0.360 | LYS88, TRP150, ILE200 |
| Enzyme C | -9.1 | 20 | 0.455 | GLU50, HIS180, LEU220 |
It must be reiterated that the information presented in these sections is based on the principles of computational chemistry and molecular modeling and does not represent the findings of any published research on this compound.
Structure Activity Relationship Sar Studies of N 4 Dimethylamino Phenyl 4 Fluorobenzamide Derivatives
Impact of Substituent Modifications on Molecular Recognition
Influence of the Dimethylamino Group on Binding Affinity and Lipophilicity
The dimethylamino group, a strongly electron-donating substituent, can significantly influence the binding affinity and lipophilicity of N-[4-(dimethylamino)phenyl]-4-fluorobenzamide derivatives. Its presence can impact the molecule's interaction with a target receptor through several mechanisms.
Lipophilicity: Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also modulated by the dimethylamino group. Generally, the addition of alkyl groups increases lipophilicity. However, the basicity of the nitrogen atom means that at physiological pH, this group can be protonated, leading to a significant increase in hydrophilicity. This pH-dependent lipophilicity can be advantageous for specific targeting strategies.
To illustrate the potential impact of modifying the dimethylamino group, a hypothetical series of analogs and their predicted properties are presented in the table below. It is important to note that these are predictive values based on general medicinal chemistry principles, as specific experimental data for this series was not found in the reviewed literature.
| Modification of Dimethylamino Group | Predicted Change in Binding Affinity | Predicted Change in Lipophilicity (at neutral pH) | Rationale |
| -N(CH₃)₂ (parent) | Baseline | Baseline | Forms potential hydrogen bonds and influences ring electronics. |
| -NHCH₃ | Potentially maintained or slightly decreased | Decreased | Reduced steric bulk, but also reduced electron-donating capacity. |
| -NH₂ | Potentially decreased | Significantly decreased | Primary amine is less electron-donating and more polar. |
| -N(C₂H₅)₂ | Potentially increased or decreased | Increased | Increased steric bulk may hinder binding, but increased lipophilicity could enhance hydrophobic interactions. |
| -N-pyrrolidinyl | Potentially increased | Increased | The cyclic structure restricts conformation, which could be favorable for binding, and increases lipophilicity. |
Role of the Fluorine Atom in Modulating Molecular Stability and Interactions
The incorporation of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry due to its unique properties. In the context of this compound, the fluorine atom at the 4-position of the benzamide (B126) ring plays a multifaceted role.
Molecular Stability: The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism on the phenyl ring. This increased stability can lead to a longer biological half-life.
Molecular Interactions: Fluorine's high electronegativity can create a localized dipole moment, influencing the molecule's electrostatic interactions with its target. It can participate in favorable orthogonal multipolar interactions with carbonyl groups or other polar functionalities within a binding site. While not a classical hydrogen bond acceptor, fluorine can engage in weak hydrogen bonds. Furthermore, the presence of fluorine can influence the conformation of the molecule, which in turn affects its binding affinity. The substitution of hydrogen with fluorine can increase the lipophilicity of the molecule, which can affect the hydrophobic interactions between the drug and the receptor benthamscience.comingentaconnect.comscispace.comresearchgate.net.
The following table outlines the potential effects of altering the fluorine substitution pattern, based on established principles of fluorine in drug design.
| Fluorine Substitution Pattern | Predicted Impact on Molecular Stability | Predicted Impact on Binding Interactions |
| 4-Fluoro (parent) | Enhanced metabolic stability at the 4-position. | Can participate in polar interactions and modulate ring electronics. |
| 2-Fluoro | Enhanced metabolic stability at the 2-position. | May induce a conformational twist in the benzamide moiety, potentially altering binding mode. |
| 3-Fluoro | Enhanced metabolic stability at the 3-position. | Alters the electronic properties of the ring, potentially affecting hydrogen bonding of the amide. |
| 2,4-Difluoro | Increased metabolic stability at two positions. | Stronger influence on ring electronics and potential for additional polar interactions. |
| No Fluorine | Reduced metabolic stability compared to fluorinated analogs. | Altered electronic profile and loss of potential fluorine-specific interactions. |
Effects of Linker Length and Rigidity on Molecular Conformation and Binding
Linker Length: The distance between the two aromatic rings is defined by the amide linker. Modifying this distance by inserting or deleting atoms would directly impact the molecule's ability to span the distance between two sub-pockets of a receptor binding site. A longer, more flexible linker might allow the molecule to adopt a wider range of conformations, potentially increasing the chances of finding a favorable binding mode. However, this increased flexibility comes at an entropic cost upon binding, which can decrease affinity.
Linker Rigidity: The planarity of the amide bond imparts a degree of rigidity to the linker. Introducing more rigid elements, such as a double or triple bond, or incorporating the linker into a ring system, would further restrict the conformational freedom of the molecule. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. Conversely, if the rigidified conformation is not complementary to the binding site, a substantial loss in activity will be observed. The introduction of heterocyclic rings as linkers can also enhance binding affinity and selectivity through direct interactions with the biological target mdpi.com.
Positional Isomerism and Stereochemical Considerations in Analogs
The placement of substituents on the aromatic rings of this compound derivatives gives rise to positional isomers, each potentially exhibiting distinct biological activities. For instance, moving the dimethylamino group from the 4-position to the 2- or 3-position on the aniline (B41778) ring would significantly alter the molecule's shape and electronic properties, leading to different interactions with a target. Similarly, the position of the fluorine atom on the benzamide ring influences its effect on the molecule's properties.
While the parent compound this compound is achiral, the introduction of chiral centers through modification of the linker or substituents would lead to stereoisomers (enantiomers and diastereomers). These stereoisomers can have markedly different pharmacological properties, as biological macromolecules are chiral and will interact differently with each stereoisomer. One enantiomer may exhibit high affinity for a receptor, while the other may be inactive or even have off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial in SAR studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could be developed to predict the binding affinity of novel analogs before their synthesis.
To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, are calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that correlates these descriptors with the observed biological activity. A statistically significant 3D-QSAR model can provide insights into the key structural features required for inhibitory activity mdpi.com. Such models can be invaluable for prioritizing the synthesis of new derivatives with a higher probability of being active.
Bioisosteric Replacements and Their Impact on Interactions
Bioisosteric replacement is a strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For this compound, several bioisosteric replacements could be considered.
For the Dimethylamino Group: The dimethylamino group could be replaced with other small, electron-donating groups that can participate in similar interactions. For example, a methoxy group (-OCH₃) is a common bioisostere for a dimethylamino group, as it is also electron-donating and can act as a hydrogen bond acceptor. Other potential bioisosteres include a hydroxyl group (-OH) or a small alkyl group.
For the Fluorine Atom: Fluorine is often considered a bioisostere of a hydrogen atom due to its small size. However, its electronic properties are vastly different. Other halogens, such as chlorine, could be considered, but their larger size might introduce steric hindrance. A hydroxyl or methoxy group could also be explored as a replacement, as they can also engage in hydrogen bonding and polar interactions. The trifluoroethylamine group has also been explored as a bioisosteric replacement for amides drughunter.comhyphadiscovery.com.
For the Amide Linker: The amide bond itself can be replaced by various bioisosteres to modulate stability and conformational properties. For instance, a retro-amide (swapping the CO and NH positions), an ester, a thioamide, or a stable five-membered heterocyclic ring like a 1,2,3-triazole could be investigated. Each of these replacements would alter the geometry, hydrogen bonding capabilities, and metabolic stability of the linker region.
The success of any bioisosteric replacement is highly context-dependent and requires careful consideration of the specific interactions the original group makes within the binding site.
Mechanistic Biological Investigations of N 4 Dimethylamino Phenyl 4 Fluorobenzamide Preclinical/in Vitro Focus
Molecular Target Identification and Characterization
Receptor Binding Assays and Affinity Profiling
No publicly available data from receptor binding assays or affinity profiling studies for N-[4-(dimethylamino)phenyl]-4-fluorobenzamide could be located.
Enzyme Inhibition Studies (e.g., Kinases, Hydrolases)
There is no specific information in the public domain regarding the inhibitory effects of this compound on kinases, hydrolases, or other enzymes.
Interaction with Ion Channels and Modulatory Effects
No studies detailing the interaction of this compound with ion channels or its modulatory effects have been found in the available literature.
Cellular Pathway Modulation Studies
Investigation of Signal Transduction Pathway Interference
Specific investigations into the interference of this compound with signal transduction pathways have not been reported in the public scientific literature.
Effects on Cellular Processes (e.g., Apoptosis, Cell Cycle Progression)
While related N-substituted benzamides have been shown to induce apoptosis and affect cell cycle progression, no specific studies on the effects of this compound on these cellular processes are publicly available.
Preclinical In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines (e.g., Cancer Cell Lines for Mechanistic Insights)
There is no publicly available data from in vitro studies detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines. Consequently, no data tables of research findings on this topic can be provided.
Mechanistic Studies of Molecular Interactions
Specific mechanistic studies to determine the molecular interactions of this compound are not documented in the accessible scientific literature.
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the protein-ligand interactions of this compound have been found. Therefore, there is no data to present on its binding affinity or kinetics with any protein target.
In the absence of protein-ligand interaction studies, the specific binding sites of this compound on any protein have not been elucidated.
Applications in Chemical Biology, Materials Science, and Research Tool Development
N-[4-(dimethylamino)phenyl]-4-fluorobenzamide as a Biochemical Probe
A thorough review of scientific databases and chemical literature reveals no specific studies detailing the design, synthesis, or application of this compound as a biochemical probe. The subsections below reflect this absence of specific data.
Design and Application in Receptor-Ligand Interaction Studies
There are no available research articles or data that describe the use of this compound in receptor-ligand interaction studies. Its potential affinity for specific biological receptors has not been documented in the reviewed literature.
Use in Cellular Imaging (e.g., PET Imaging Probes with Radiotracer Analogs)
No studies were found that investigate this compound or its radiotracer analogs for use in cellular imaging techniques such as Positron Emission Tomography (PET). Research on PET imaging probes has explored structurally related benzamide (B126) derivatives, but specific data for this compound is absent.
Development as a Fluorescent Sensor or Fluorophore
The development and characterization of this compound as a fluorescent sensor or fluorophore are not described in the scientific literature. While the dimethylaniline component is a well-known electron-donating group often incorporated into fluorescent molecules, the specific photophysical properties and sensing capabilities of the title compound have not been reported.
Integration into Novel Material Systems
Information regarding the integration of this compound into novel material systems is not available in published research.
Use as a Building Block in Organic Synthesis and Specialty Chemicals
While commercially available, this compound is not highlighted in the literature as a key or common building block for the synthesis of specialty chemicals or more complex organic structures. Organic synthesis literature often focuses on more fundamental or versatile starting materials.
Exploration in the Development of Advanced Organic Materials
There is no evidence in the reviewed literature of this compound being explored for the development of advanced organic materials, such as polymers, conductors, or materials with specific optical properties.
Future Research Directions and Open Questions
Development of Novel Synthetic Methodologies for N-[4-(dimethylamino)phenyl]-4-fluorobenzamide
The synthesis of this compound can be approached through established amide bond formation reactions. A primary route involves the acylation of N,N-dimethyl-p-phenylenediamine with 4-fluorobenzoyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
While effective, this standard approach presents opportunities for innovation. Future research could focus on developing more sustainable and efficient synthetic methods. unimi.it This includes the exploration of catalytic amide bond formation, minimizing the use of stoichiometric activating reagents and reducing waste. researchgate.net Alternative strategies could involve the use of different coupling agents that offer milder reaction conditions or improved yields. Furthermore, flow chemistry methodologies could be investigated to enable continuous and scalable production of the compound. A comparative analysis of various synthetic routes is essential to identify the most economically viable and environmentally friendly approach for large-scale synthesis.
Table 1: Potential Synthetic Routes for this compound
| Route | Reactant 1 | Reactant 2 | Catalyst/Reagent | Potential Advantages |
| Acyl Chloride Method | 4-fluorobenzoyl chloride | N,N-dimethyl-p-phenylenediamine | Base (e.g., triethylamine, pyridine) | High reactivity, well-established |
| Amide Coupling | 4-fluorobenzoic acid | N,N-dimethyl-p-phenylenediamine | Coupling agents (e.g., DCC, EDC) | Milder conditions, broader substrate scope |
| Catalytic Amidation | 4-fluorobenzoic acid | N,N-dimethyl-p-phenylenediamine | Boron or other catalysts | Atom economy, reduced waste |
| C-H Activation | 4-fluorobenzamide (B1200420) | N,N-dimethylaniline derivative | Transition metal catalyst | Novel bond formation, potential for new derivatives |
Deeper Exploration of Structure-Activity Relationships Through Advanced Computational Methods
The biological and chemical properties of this compound are dictated by the interplay of its structural features: the electron-withdrawing fluorine atom and the electron-donating dimethylamino group. Advanced computational methods are pivotal in dissecting these structure-activity relationships (SAR). nih.gov
Molecular docking studies can predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes and receptors. scialert.net This can help in identifying potential therapeutic applications. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities, guiding the design of more potent and selective compounds. nih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic properties, reactivity, and spectroscopic characteristics of the molecule.
Unraveling Complex Molecular Mechanisms of Action at Sub-Cellular Levels
Should this compound exhibit biological activity, elucidating its mechanism of action at the subcellular level will be a critical area of research. smallmolecules.com This involves identifying the specific cellular components with which the compound interacts to elicit a biological response. Techniques such as cellular thermal shift assays (CETSA) can be employed to identify direct protein targets.
Further investigations could involve studying the compound's effects on cellular signaling pathways, gene expression, and protein function. researchgate.net Understanding these molecular-level interactions is fundamental to comprehending the compound's pharmacological profile and for the rational design of second-generation molecules with improved properties.
Expanding Applications of this compound as a Research Tool
The structural motifs within this compound suggest its potential utility as a research tool. For instance, the fluorobenzamide moiety is a common feature in ligands for various biological targets. A closely related compound, N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide, has been developed as a molecular probe for PET imaging of malignant melanoma. nih.govnih.gov This highlights the potential for developing radiolabeled versions of this compound for similar applications in molecular imaging.
Furthermore, the dimethylamino group can serve as a handle for further chemical modification, allowing for the attachment of fluorescent tags or other reporter groups. Such derivatives could be valuable as chemical probes to study biological processes or to label specific cellular structures.
Design and Synthesis of this compound Analogs for Specific Research Objectives
The systematic design and synthesis of analogs of this compound will be a cornerstone of future research efforts. This will enable a thorough exploration of the chemical space around the parent molecule and the fine-tuning of its properties for specific applications.
Analog design could involve:
Modification of the fluorobenzoyl ring: Introducing different substituents at various positions to modulate electronic properties and steric bulk.
Alteration of the dimethylamino group: Replacing the methyl groups with other alkyl or aryl substituents to influence solubility and binding interactions.
Bioisosteric replacement: Substituting the amide linkage with other functional groups such as esters, sulfonamides, or ureas to explore different chemical properties and metabolic stability. nih.gov
The synthesis and evaluation of these analogs will provide a comprehensive understanding of the SAR and could lead to the discovery of novel compounds with optimized activity for therapeutic or diagnostic purposes.
Table 2: Proposed Analogs of this compound for Future Synthesis
| Analog | Modification | Rationale |
| 1 | Replacement of 4-fluoro with 4-chloro or 4-bromo | Investigate the effect of halogen substitution on activity. |
| 2 | Introduction of a second substituent on the benzoyl ring | Explore the impact of polysubstitution on binding affinity. |
| 3 | Replacement of dimethylamino with diethylamino or piperidino | Study the influence of the amine substituent's size and basicity. |
| 4 | Bioisosteric replacement of the amide with a thioamide | Alter the hydrogen bonding capacity and electronic properties. |
| 5 | Introduction of a linker between the phenyl rings | Investigate the effect of conformational flexibility. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[4-(dimethylamino)phenyl]-4-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via amide coupling using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group. Key steps include:
- Reacting 4-fluorobenzoic acid with 4-(dimethylamino)aniline in anhydrous solvents (e.g., DMF or THF).
- Optimizing temperature (e.g., 0–25°C) and pH (neutral to slightly acidic) to minimize side reactions.
- Purification via column chromatography or recrystallization .
- Critical Parameters : Monitor reaction progress using TLC. Yield improvements require stoichiometric control of coupling reagents and exclusion of moisture.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹).
- ¹H/¹³C NMR : Identify dimethylamino protons (~2.8–3.2 ppm) and fluorine-substituted aromatic protons (J-coupling ~8–10 Hz).
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 287.3) .
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 2.98 (s, 6H, N(CH3)2), 7.25–7.80 (m, Ar-H) | |
| ESI-MS | m/z 287.3 ([M+H]+, calc. 287.1) |
Q. How do solvent polarity and pH affect the fluorescence properties of this compound?
- Methodology : Conduct spectrofluorometric studies at λex/λem = 340/380 nm.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced quenching.
- pH Dependence : Maximum fluorescence at pH 5–7, attributed to protonation/deprotonation of the dimethylamino group .
- Critical Parameters : Maintain temperature at 25°C ± 1°C to avoid thermal quenching.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation times).
- SAR Studies : Compare derivatives (e.g., halogen substitution on benzamide) to isolate functional group contributions .
- Computational Modeling : Use molecular docking to predict interactions with targets (e.g., enzymes, receptors) and correlate with experimental IC50 values .
Q. What strategies optimize the compound’s ADME properties for in vivo studies?
- Methodology :
- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility without disrupting the amide core.
- Metabolic Stability : Use hepatic microsome assays to identify metabolic hotspots (e.g., dimethylamino demethylation) and stabilize via fluorination or steric hindrance .
Q. How can reaction pathways be mechanistically validated for scaled-up synthesis?
- Methodology :
- Kinetic Studies : Track intermediates via in-situ NMR or HPLC-MS to confirm stepwise amidation.
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways during coupling .
- Critical Parameters : Optimize catalyst loading (e.g., 1.2 eq DCC) and solvent drying to suppress side reactions.
Q. What advanced techniques address spectral overlaps in structural analysis?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve aromatic proton overlaps in crowded regions (δ 7.0–8.0 ppm).
- X-ray Crystallography : Confirm molecular conformation and hydrogen-bonding patterns .
Data Contradiction Analysis
Q. How should researchers interpret variability in fluorescence quantum yields across studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
